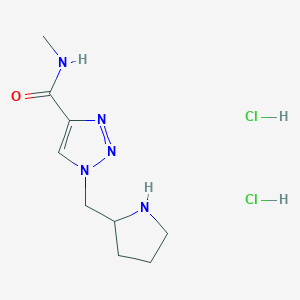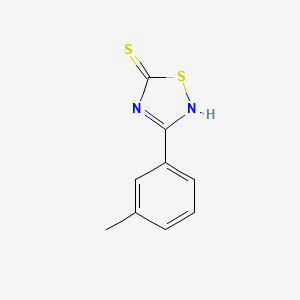
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely to be an organic compound containing a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The presence of a chlorobenzylidene group indicates a benzene ring substituted with a chlorine atom and a methylene group. The hydroxy group suggests the presence of an alcohol functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational methods like Density Functional Theory .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The benzofuran moiety might undergo electrophilic substitution reactions, while the hydroxy group might be involved in condensation or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and solubility would be determined experimentally. These properties would be influenced by factors such as the functional groups present and the overall molecular structure .Scientific Research Applications
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one has been used in a variety of scientific research applications. It has been studied for its potential use in the development of new drugs, as well as its biochemical and physiological effects. It has been used in the synthesis of a variety of compounds, including (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one-2-sulfonate, which has been studied for its potential use in the treatment of diabetes. Additionally, it has been used in the synthesis of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one-3-acetate, which has been studied for its potential use in the treatment of cancer.
Mechanism of Action
The exact mechanism of action of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one is not yet fully understood. However, it is known to interact with a variety of enzymes, receptors, and proteins in the body. It has been shown to interact with the enzyme tyrosinase, which is involved in the production of melanin, and the receptor for advanced glycation end products (RAGE), which is involved in inflammation. Additionally, it has been shown to interact with the protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one have been studied in a variety of laboratory experiments. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. Additionally, it has been shown to inhibit the receptor for advanced glycation end products (RAGE), which is involved in inflammation. In addition, it has been shown to inhibit the protein kinase C, which is involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The use of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one in laboratory experiments has both advantages and limitations. The main advantage is that it is a synthetic compound, which makes it easy to obtain and use in experiments. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to its use. For example, it has a low solubility in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, it has a low melting point, which can make it difficult to use in experiments that require high temperatures.
Future Directions
There are a number of potential future directions for the study of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one. These include further research into its biochemical and physiological effects, as well as its potential use in the development of new drugs. Additionally, further research could be conducted into its mechanism of action and its potential use in the synthesis of other compounds. Additionally, further research could be conducted into its potential use in the treatment of various diseases, such as diabetes and cancer. Finally, further research could be conducted into its potential use in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneylidene-6-hydroxybenzofuran-3(2H)-one can be synthesized using a variety of methods. The most common method is the reaction of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-onealdehyde and 6-hydroxy-1-benzofuran in the presence of an acid catalyst. This reaction is carried out at a temperature of 80-100°C and produces the desired compound in a yield of up to 80%. Other methods of synthesis include the reaction of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-onealdehyde and 6-hydroxy-1-benzofuran in the presence of a base catalyst, and the reaction of (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-oneyl chloride and 6-hydroxy-1-benzofuran in the presence of an acid catalyst.
Safety and Hazards
properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTDMWIIDULIHT-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2903014.png)
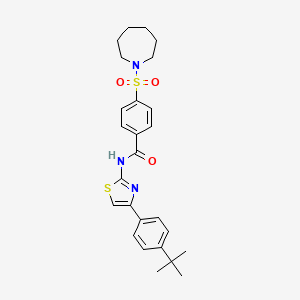
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2903018.png)
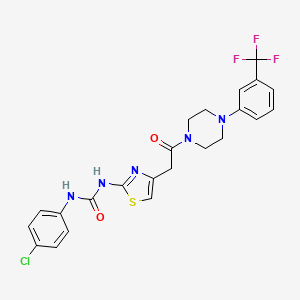

![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2903022.png)

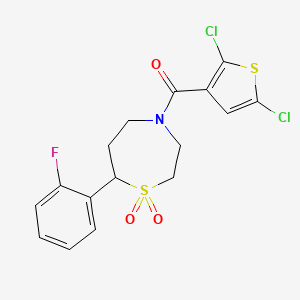
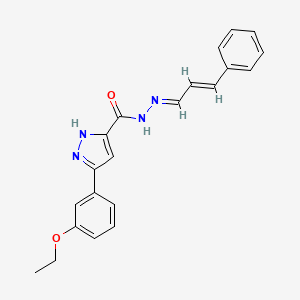
![(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2903033.png)
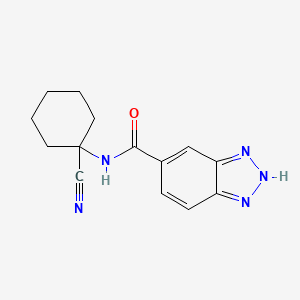
![Imidazo[1,5-a]pyridin-6-yl-methanol](/img/structure/B2903035.png)
